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Introduction
Invopressin, and its insect homolog Inotocin, are neuropeptides structurally and functionally

related to the vertebrate hormones oxytocin and vasopressin.[1][2] These peptides play crucial

roles in a variety of physiological and behavioral processes in invertebrates, including

osmoregulation, neurotransmission, and social behaviors.[1][3][4] Understanding the

electrophysiological effects of Invopressin/Inotocin on the invertebrate nervous system is

essential for elucidating its mechanisms of action and for the development of novel

pharmacological agents.

These application notes provide a comprehensive overview of key electrophysiology

techniques—whole-cell patch-clamp, single-unit recording, and extracellular field potential

recording—adapted for studying the impact of Invopressin/Inotocin on invertebrate neurons.

Detailed protocols, data presentation guidelines, and visual aids are included to facilitate

experimental design and execution.

Invopressin/Inotocin Signaling Pathway
Invopressin and its analogs exert their effects by binding to specific G-protein coupled

receptors (GPCRs) on the neuronal membrane.[3] The Inotocin receptor has been shown to
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couple to both Gq and Gs signaling pathways.[3] Activation of the Gq pathway leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gs

pathway, on the other hand, activates adenylyl cyclase (AC), leading to an increase in cyclic

AMP (cAMP) and subsequent activation of protein kinase A (PKA). These signaling cascades

ultimately modulate the activity of ion channels, leading to changes in neuronal excitability.
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Invopressin/Inotocin Signaling Pathway

Data Presentation
The following table summarizes the potential electrophysiological effects of

Invopressin/Inotocin based on studies of homologous peptides in invertebrates. This serves

as a template for organizing experimental findings.
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Parameter
Effect of
Invopressin/In
otocin Analog

Invertebrate
Model

Electrophysiol
ogy Technique

Reference

Spiking

Frequency
Decrease

Aplysia

californica (Gill

Motor Neuron

L7)

Intracellular

Recording
[5]

Membrane

Potential

Depolarization

(Hypothesized)

Insect Central

Nervous System

Whole-Cell

Patch-Clamp
N/A

Firing Pattern

Induction of

Burst Firing

(Hypothesized)

Insect Central

Nervous System

Single-Unit

Recording
N/A

Synaptic

Transmission

Modulation of

Synaptic

Strength

(Hypothesized)

Invertebrate

Ganglia

Field Potential

Recording
N/A

Experimental Protocols
The following protocols are generalized for invertebrate preparations and should be optimized

for the specific species and neuronal population under investigation.

Whole-Cell Patch-Clamp Recording
This technique allows for the high-fidelity recording of membrane potential and ionic currents

from a single neuron.

Materials:

Invertebrate saline solution (e.g., for insects: 140 mM NaCl, 5 mM KCl, 4 mM NaHCO3, 1

mM MgCl2, 2 mM CaCl2, 5 mM HEPES, 4 mM glucose; pH 7.2)

Internal pipette solution (e.g., 120 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 4 mM Mg-

ATP, 0.3 mM Na-GTP, 10 mM phosphocreatine; pH 7.2)
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Invopressin/Inotocin peptide

Dissection microscope and tools

Vibration isolation table

Micromanipulators

Patch-clamp amplifier and data acquisition system

Borosilicate glass capillaries and pipette puller

Protocol:

Preparation of the Nervous Tissue:

Anesthetize the invertebrate on ice.

Dissect the desired neural tissue (e.g., brain, thoracic ganglia) in cold invertebrate saline.

Isolate the ganglion and transfer it to a recording chamber continuously perfused with

oxygenated saline.

If necessary, carefully remove the glial sheath with fine forceps or enzymatic treatment

(e.g., protease) to expose the neuronal cell bodies.

Pipette Preparation:

Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when

filled with internal solution.

Fill the pipette with filtered internal solution.

Achieving a Gigaseal and Whole-Cell Configuration:

Under visual guidance (e.g., DIC microscopy), approach a target neuron with the

micropipette while applying slight positive pressure.
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Once the pipette touches the cell membrane, release the positive pressure to form a high-

resistance seal (GΩ seal).

Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell

configuration.

Recording:

In current-clamp mode, record the resting membrane potential and spontaneous firing

activity.

In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV) and record

ionic currents.

Establish a baseline recording for 5-10 minutes.

Bath-apply Invopressin/Inotocin at the desired concentration and record the changes in

membrane potential, firing rate, or ionic currents.

Wash out the peptide with saline to observe recovery.
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Whole-Cell Patch-Clamp Workflow

Single-Unit Recording
This technique is used to record the action potentials (spikes) from an individual neuron

extracellularly, which is particularly useful for in vivo or intact ganglion preparations.

Materials:
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Tungsten or stainless steel microelectrodes (1-5 MΩ impedance)

Invertebrate saline

Invopressin/Inotocin peptide

Dissection and mounting platform

Micromanipulator

High-impedance amplifier, filter, and data acquisition system with spike sorting software

Protocol:

Animal Preparation:

Immobilize the invertebrate on a custom holder, leaving the area of interest accessible.

Dissect to expose the ganglion or nerve of interest, keeping the tissue moist with saline.

Electrode Placement:

Carefully advance the microelectrode into the neural tissue using a micromanipulator.

Monitor the audio output of the amplifier for spike activity.

Advance the electrode slowly until the spikes from a single neuron are clearly isolated.

Recording:

Record the baseline spontaneous firing rate of the isolated unit for several minutes.

Apply Invopressin/Inotocin either through perfusion of the exposed ganglion or via

microinjection.

Record the changes in the firing rate and pattern (e.g., induction of bursting) of the neuron.

Perform spike sorting analysis to ensure that the same unit is being recorded throughout

the experiment.
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Single-Unit Recording Workflow

Extracellular Field Potential Recording
This method records the summed electrical activity of a population of neurons, providing

insights into synaptic transmission and network activity.

Materials:

Glass micropipette filled with saline or a low-resistance metal microelectrode

Stimulating electrode (if evoking responses)
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Invertebrate saline

Invopressin/Inotocin peptide

Dissection platform

Micromanipulators

Differential AC amplifier and data acquisition system

Protocol:

Preparation:

Prepare the invertebrate neural tissue as described for whole-cell patch-clamp.

Electrode Placement:

Place the recording electrode in the neuropil region of a ganglion where synaptic activity is

prominent.

If studying synaptic plasticity, place a stimulating electrode on an afferent nerve tract.

Recording:

Record the spontaneous field potentials or evoke synaptic responses by stimulating the

afferent pathway.

Establish a stable baseline recording of the field potential amplitude and/or frequency.

Bath-apply Invopressin/Inotocin and record the modulation of the field potential. An

increase or decrease in the amplitude of the evoked field potential can indicate a change

in synaptic strength.

Wash out the peptide and monitor for recovery.
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Field Potential Recording Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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